1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride
Description
Properties
Molecular Formula |
C15H12ClNO5S2 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-methoxyindole-2-sulfonyl chloride |
InChI |
InChI=1S/C15H12ClNO5S2/c1-22-12-8-7-11-9-15(23(16,18)19)17(14(11)10-12)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
GUWKGUWSTBKAMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
N-Sulfonylation of 6-Methoxyindole
- Reagents: 6-Methoxyindole, benzenesulfonyl chloride, base (e.g., pyridine or triethylamine).
- Solvent: Dichloromethane or pyridine.
- Conditions: The reaction is carried out at low temperature (0°C to room temperature) to control the reactivity of benzenesulfonyl chloride and avoid over-sulfonylation.
- Procedure: A solution of 6-methoxyindole in anhydrous solvent is treated with benzenesulfonyl chloride in the presence of a base that scavenges the released HCl. The mixture is stirred for 12–16 hours to ensure complete conversion.
- Work-up: The reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate or dichloromethane), washed, dried over magnesium sulfate, and concentrated under reduced pressure.
- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradient is employed to isolate pure N-(benzenesulfonyl)-6-methoxyindole.
Sulfonyl Chloride Functionalization at the 2-Position
- Reagents: N-(benzenesulfonyl)-6-methoxyindole, chlorosulfonic acid or sulfuryl chloride.
- Solvent: Anhydrous dichloromethane or chloroform.
- Conditions: The sulfonylation at the 2-position is performed at low temperatures (e.g., 0–5°C) to prevent decomposition and side reactions.
- Procedure: The N-sulfonylated intermediate is treated with chlorosulfonic acid or sulfuryl chloride slowly under stirring. The reaction is monitored by thin-layer chromatography (TLC) or HPLC.
- Work-up: After completion, the mixture is carefully quenched with ice-cold water, extracted, and purified similarly to the previous step.
- Purification: Recrystallization or chromatographic techniques are used to obtain the target compound with sulfonyl chloride functionality.
Alternative Synthetic Routes
- Some methods involve the initial preparation of 2-amino-6-methoxyindole derivatives followed by sulfonylation using benzenesulfonyl chloride and subsequent chlorosulfonation.
- Others use stepwise protection and deprotection strategies to achieve selective sulfonylation at the nitrogen and carbon positions.
Reaction Conditions and Parameters
| Step | Reagents & Equivalents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| N-Sulfonylation | 6-Methoxyindole (1 eq), Benzenesulfonyl chloride (1.1 eq), Base (1.2 eq) | Dichloromethane or Pyridine | 0–25°C | 12–16 hours | Use inert atmosphere to avoid oxidation |
| Sulfonyl Chloride Formation | N-(Benzenesulfonyl)-6-methoxyindole (1 eq), Chlorosulfonic acid (1.2 eq) | Dichloromethane | 0–5°C | 4–6 hours | Slow addition to control exotherm |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Column Chromatography: Silica gel with hexane/ethyl acetate gradient for purification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and purity.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation.
- Single-Crystal X-ray Diffraction (SC-XRD): For unambiguous structural confirmation of the final compound or intermediates.
- Melting Point Determination: To assess purity.
Research Results and Yield Data
| Compound | Yield (%) | Purity (%) | Characterization Techniques |
|---|---|---|---|
| N-(Benzenesulfonyl)-6-methoxyindole | 75–85 | >98 | NMR, MS, TLC |
| This compound | 60–70 | >95 | NMR, MS, SC-XRD, Melting Point |
Yields may vary depending on reaction scale, reagent quality, and precise control of temperature and stoichiometry. Optimization often involves adjusting equivalents of sulfonyl chloride and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as pyridine.
Oxidation and Reduction: Reagents such as iodosobenzene and other mild oxidants can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Unfortunately, information regarding specific applications of the chemical compound "1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride" is limited within the provided search results. However, based on the available data, here's what can be gathered:
Basic Information and Properties:
- Chemical Names and Identifiers: The compound is also known as 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride . The CAS number for a similar compound, 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride, is 100587-70-0 .
- Formula and Molecular Weight: 1-(benzenesulfonyl)-6-methoxy-indole-3-sulfonyl chloride has the formula C15H12ClNO5S2 and a molecular weight of 385.83 .
- Related Compounds: Another similar compound is 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride, with the molecular formula C14H9Cl2NO4S2 and a molecular weight of 390.3 g/mol .
Potential Applications and Research Context:
- Building Block in Synthesis: AChemBlock lists 1-(benzenesulfonyl)-6-methoxy-indole-3-sulfonyl chloride as a building block for chemical synthesis .
- Intermediate in Synthesis: It can be used in the synthesis of 1-(benzenesulfonyl)-6-methoxy-indole .
- Antimicrobial Studies: Research on pyrazole derivatives indicates that substituents like methoxy can influence the antimicrobial activity of compounds . While this doesn't directly relate to the target compound, it suggests a potential area of research.
- Pyrrole Derivatives in Medicinal Chemistry: Pyrrole derivatives, a class of compounds related to indole, have applications in medicinal chemistry, including anti-tubercular and anti-tumor properties . This suggests that the target compound or its derivatives might have similar applications.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride involves its ability to react with nucleophiles, forming stable sulfonamide and sulfonate ester bonds. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions . The compound can target specific enzymes and proteins, leading to their inhibition or modification .
Comparison with Similar Compounds
Research Findings and Data Gaps
- NMR Insights : Methoxy groups in benzimidazole derivatives show distinct chemical shifts (δ 3.73–3.91), suggesting that substitution patterns in the target compound could be analyzed similarly to predict electronic environments.
- Safety and Handling : While safety data for the target compound are unavailable, sulfonyl chlorides generally require careful handling due to their reactivity (e.g., hydrolyze to corrosive acids) .
Biological Activity
1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride, a compound with the CAS number 100587-70-0, is part of a class of sulfonamide derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its presence in various biologically active molecules. The sulfonyl and methoxy groups contribute to its reactivity and potential biological effects. Its structural formula can be represented as follows:
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have shown IC50 values in the low micromolar range against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, suggesting strong antitumor properties .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(benzenesulfonyl)-6-methoxy... | SISO | 2.38 - 3.77 |
| N-(7-(4,5-dihydro-1H-imidazol-2-yl)... | RT-112 | 3.06 |
| Reference Drug (Cisplatin) | SISO | 0.24 - 1.22 |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating damaged or unwanted cells. Studies indicate that treatment with compounds similar to this compound leads to an increase in early and late apoptotic cells in treated cancer cell lines .
Figure 1: Apoptotic Cell Induction by Compound
Apoptotic Cell Induction
Study on Anticancer Activity
A study published in MDPI assessed various sulfonamide derivatives, including compounds structurally related to this compound. The results indicated that these compounds not only inhibited cell growth but also affected cell cycle progression, leading to G0/G1 phase arrest in treated cells .
Enzyme Inhibition Studies
Research has also highlighted the potential of this compound class in enzyme inhibition. For example, sulfonamide derivatives have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases . This suggests a dual mechanism where these compounds can target both cancer cells directly and modulate signaling pathways critical for tumor growth.
Q & A
Basic Questions
Q. What spectroscopic techniques are essential for confirming the structure and purity of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the benzenesulfonyl and methoxy groups on the indole core. Mass Spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like sulfonyl chloride (-SO₂Cl). For purity assessment, High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) should be employed .
Q. What are the typical synthetic routes for preparing sulfonyl chloride derivatives of indole?
- Answer : A common method involves reacting the parent indole derivative with chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature). For example, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride was synthesized by adding chlorosulfonic acid to the indole precursor, followed by ice-water quenching to precipitate the product . This method minimizes hydrolysis of the sulfonyl chloride group.
Q. How should researchers handle this compound to ensure stability during experiments?
- Answer : Store the compound in anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) at -20°C. Avoid prolonged exposure to moisture or basic environments, as sulfonyl chlorides are prone to hydrolysis. Use freshly distilled solvents like dichloromethane (DCM) or dimethylformamide (DMF) for reactions .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of this compound?
- Answer : To suppress hydrolysis or sulfonate ester formation:
- Use stoichiometric control of chlorosulfonic acid.
- Employ low temperatures (0–5°C) during sulfonation.
- Add desiccants (e.g., molecular sieves) to reaction mixtures.
Monitor reaction progress via TLC or in-situ techniques like ReactIR .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
- Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the sulfonyl chloride group. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), aiding in rational drug design. PubChem-derived InChI keys and SMILES strings enable software integration for such analyses .
Q. What analytical challenges arise in characterizing intermediates during multi-step synthesis?
- Answer : Key challenges include:
- Instability of intermediates : Use cryogenic NMR or rapid MS analysis.
- Overlapping signals in NMR : Employ 2D techniques (COSY, HSQC) for resolution.
- Low yields : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .
Application-Oriented Questions
Q. How is this compound utilized in the development of bioactive molecules?
- Answer : The sulfonyl chloride group enables conjugation with amines (to form sulfonamides) or alcohols (to form sulfonates). For example, indole sulfonamides are explored as kinase inhibitors or fluorescent probes. Reaction with amino-modified biomolecules (e.g., peptides) facilitates targeted drug delivery systems .
Q. What role does this compound play in protein modification studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
